Ethyl-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)cyanamide
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Overview
Description
Ethyl-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)cyanamide is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)cyanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate nitrile and amine precursors under acidic or basic conditions.
Substitution Reactions: The introduction of the ethyl, methoxy, and morpholinyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases or acids as catalysts and may be carried out under reflux conditions to ensure complete substitution.
Cyanamide Introduction: The cyanamide group can be introduced through a reaction with cyanogen bromide or other cyanating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)cyanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions. These reactions often require the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various substituted triazine derivatives.
Scientific Research Applications
Ethyl-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)cyanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biomolecules makes it a valuable tool in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its triazine core is a common motif in many pharmaceutical agents, and modifications to its structure can lead to the development of new therapeutic agents.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)cyanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The triazine ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the cyanamide group can participate in nucleophilic or electrophilic reactions, leading to the formation of covalent bonds with target biomolecules.
Comparison with Similar Compounds
Ethyl-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)cyanamide can be compared with other triazine derivatives, such as:
Acetamidine, N-hydroxy-2-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yloxy): This compound shares a similar triazine core but differs in the presence of the acetamidine and hydroxy groups.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound is another triazine derivative with different substituents, leading to distinct chemical properties and applications.
Properties
IUPAC Name |
ethyl-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)cyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2/c1-3-16(8-12)9-13-10(15-11(14-9)18-2)17-4-6-19-7-5-17/h3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBSSAADEVRQCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C#N)C1=NC(=NC(=N1)N2CCOCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.